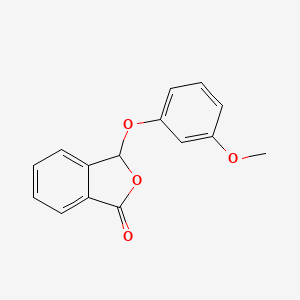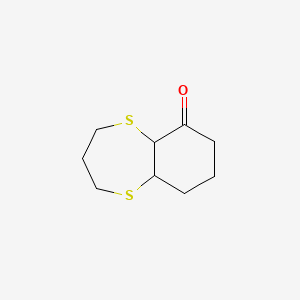![molecular formula C13H26O4S B13760984 Isooctyl [(2,3-dihydroxypropyl)thio]acetate CAS No. 54575-17-6](/img/structure/B13760984.png)
Isooctyl [(2,3-dihydroxypropyl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl [(2,3-dihydroxypropyl)thio]acetate is an organic compound with the molecular formula C13H26O4S. It is a colorless liquid with a density of 0.961 g/cm³ . This compound is known for its unique chemical structure, which includes an isooctyl group, a thioether linkage, and a dihydroxypropyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl [(2,3-dihydroxypropyl)thio]acetate typically involves the esterification of isooctyl alcohol with [(2,3-dihydroxypropyl)thio]acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl [(2,3-dihydroxypropyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Isooctyl [(2,3-dihydroxypropyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of isooctyl [(2,3-dihydroxypropyl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxypropyl moiety can form hydrogen bonds with active sites, while the thioether linkage may participate in redox reactions. These interactions modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Isooctyl acetate: Lacks the thioether and dihydroxypropyl groups.
[(2,3-dihydroxypropyl)thio]acetic acid: Lacks the isooctyl group.
Isooctyl thioacetate: Lacks the dihydroxypropyl group.
Uniqueness
Isooctyl [(2,3-dihydroxypropyl)thio]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
54575-17-6 |
|---|---|
Fórmula molecular |
C13H26O4S |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
6-methylheptyl 2-(2,3-dihydroxypropylsulfanyl)acetate |
InChI |
InChI=1S/C13H26O4S/c1-11(2)6-4-3-5-7-17-13(16)10-18-9-12(15)8-14/h11-12,14-15H,3-10H2,1-2H3 |
Clave InChI |
SHQAGQOCMDSNQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)CSCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)

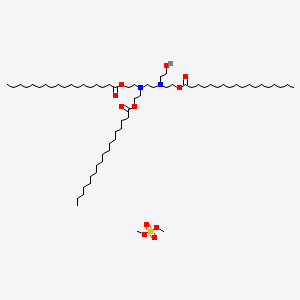
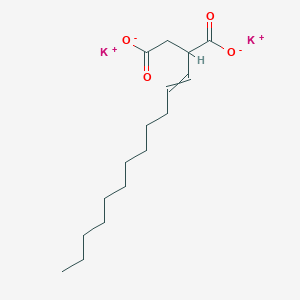
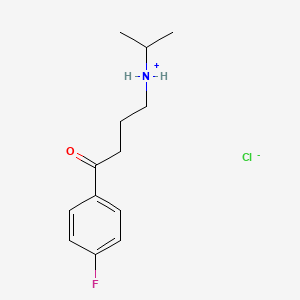
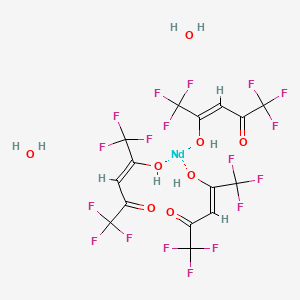
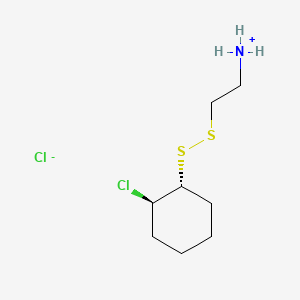

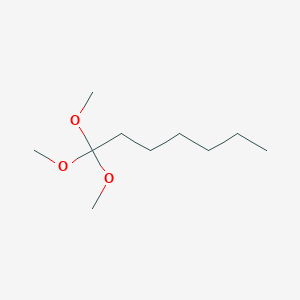
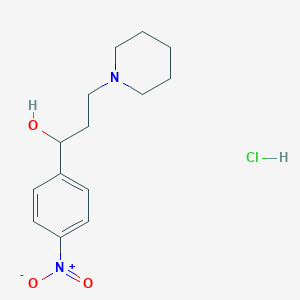
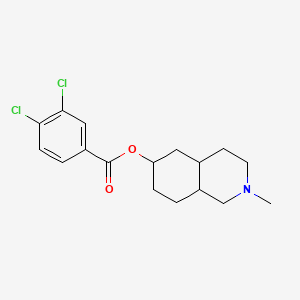
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
